

KROMASURE™ vs. Next-Generation Sequencing: A Comparative Guide to Structural Variation Detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kromad*

Cat. No.: *B13766378*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of structural variations (SVs)—large-scale changes in the genome such as deletions, duplications, insertions, inversions, and translocations—is paramount in genomics research and the development of novel therapeutics. Two prominent technologies employed for SV detection are KROMASURE™, a proprietary platform based on directional Genomic Hybridization (dGH), and Next-Generation Sequencing (NGS). This guide provides an objective comparison of these platforms, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: KROMASURE™ vs. NGS for SV Detection

Feature	KROMASURE™ (dGH)	Next-Generation Sequencing (NGS)
Core Technology	Direct visualization of DNA on a single-cell level using strand-specific fluorescent probes.	High-throughput DNA sequencing of pooled DNA samples, followed by computational analysis to infer structural variations.
Sample Type	Cultured cells capable of undergoing mitosis.	Purified DNA from various sources.
Resolution	Detects SVs down to ~20kb for unbiased screening (KROMASURE™ Screen) and as small as 1.5-5kb for targeted analysis. [1] [2]	Base-pair resolution is theoretically possible, but performance varies depending on the sequencing technology and bioinformatic pipeline.
Key Strengths	<ul style="list-style-type: none">- Direct, single-cell analysis provides "genomic ground truth".[3]- High sensitivity for balanced SVs (inversions, translocations).- Detects low-prevalence mosaicism.[4]- Orthogonal to sequencing, ideal for validation and regulatory submissions.[5]	<ul style="list-style-type: none">- Comprehensive, genome-wide detection of all variant types.- High resolution for breakpoints.- Established technology with a wide range of platforms and analysis tools.
Key Limitations	<ul style="list-style-type: none">- Lower resolution than NGS for small SVs.- Requires dividing cells for metaphase chromosome analysis.- Less suited for high-throughput discovery of novel, small SVs across many samples.	<ul style="list-style-type: none">- Indirect detection can lead to false positives and negatives.[3]- Challenges in detecting large, complex, and balanced SVs, especially with short-read technologies.- Performance is highly dependent on the chosen platform, library preparation, and bioinformatic pipeline.[6]

Performance of NGS in SV Detection

The performance of NGS in detecting structural variations is highly dependent on the sequencing platform, the specific SV caller (bioinformatic tool), and the type and size of the SV. The following tables summarize findings from various benchmarking studies.

Table 1: Performance of Different SV Callers on Illumina WGS Data

SV Caller	SV Type	Precision	Sensitivity	F1-Score
Manta	Deletions	High	Moderate	Moderate-High
Insertions	High (81.94%)	Low (10.24%)	Low	
Inversions	Moderate (29.00%)	Moderate (19.60%)	~20%	
GRIDSS	Deletions	High (68.44%)	Low (~10%)	~20%
Inversions	High (30.40%)	Moderate (16.88%)	>20%	
Wham	Deletions	Moderate (53.21%)	Low (~10%)	~20%

Data synthesized from a study comparing 16 SV callers on WGS data from four NGS platforms.[\[6\]](#)

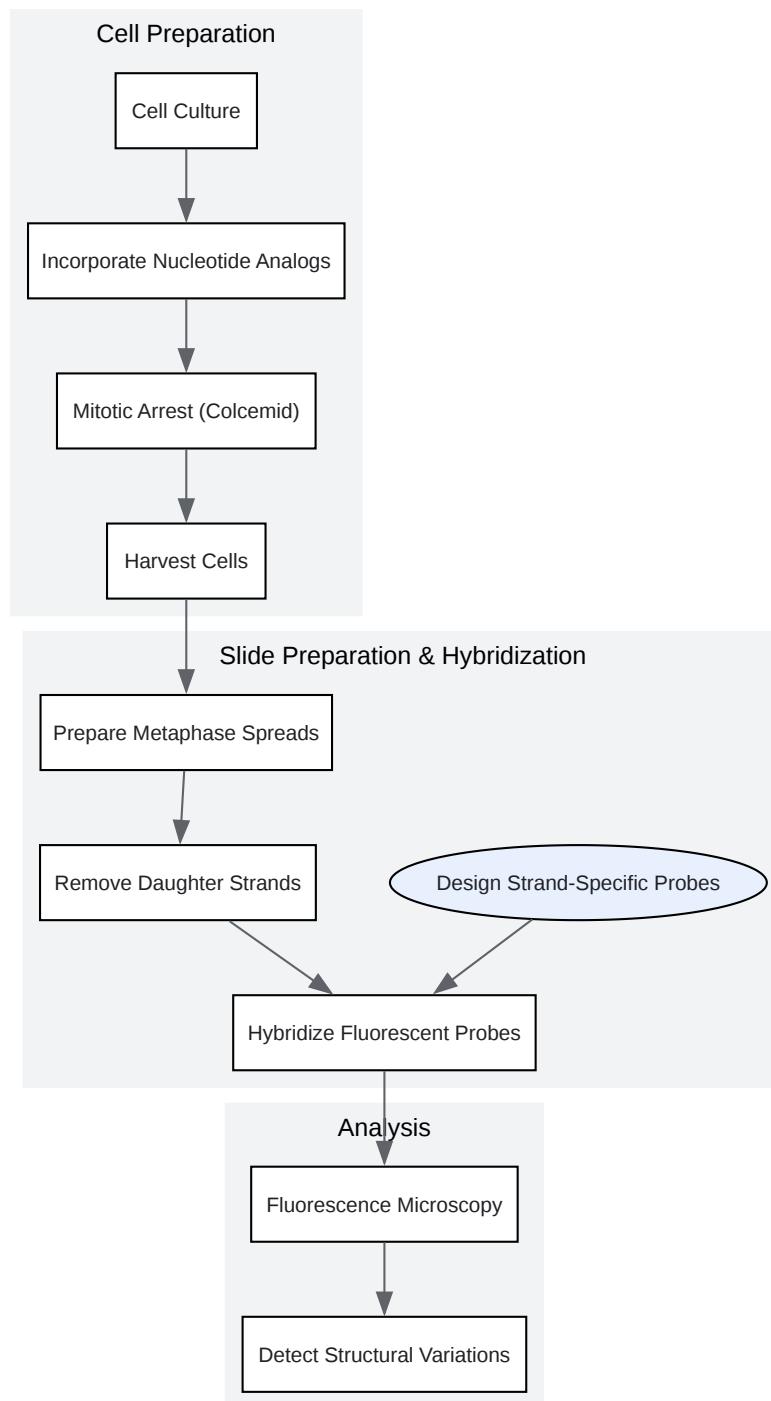
Table 2: Impact of Deletion Length on SV Caller Performance (Human WGS)

SV Caller	Deletion Size	Sensitivity	Precision	F-Score
Octopus	50-100 bp	0.745	Moderate	Moderate
500-1000 bp	0.009852	High	Low	
Manta	100-500 bp	High	High	High
>1000 bp	Moderate	High	Moderate	
DELLY	500-1000 bp	High	Moderate	Moderate
GenomeSTRiP	>1000 bp	High	Moderate	Moderate

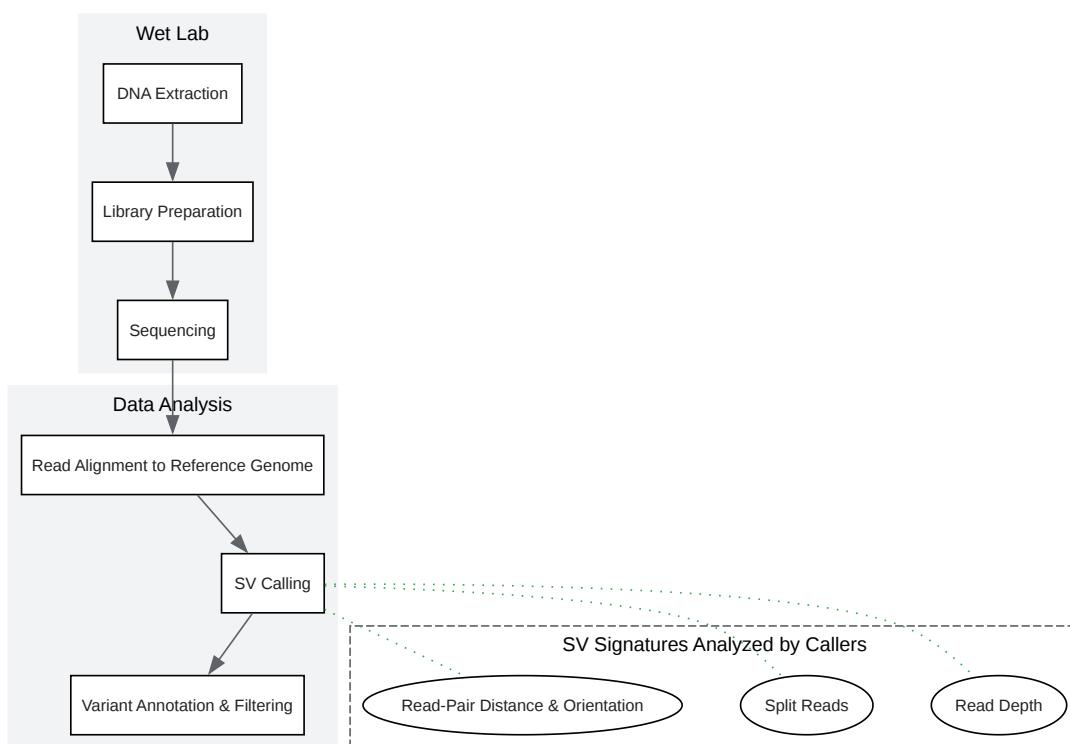
Data from a benchmarking study on human WGS data, highlighting that performance varies significantly with the size of the deletion.[\[7\]](#)

Experimental Methodologies

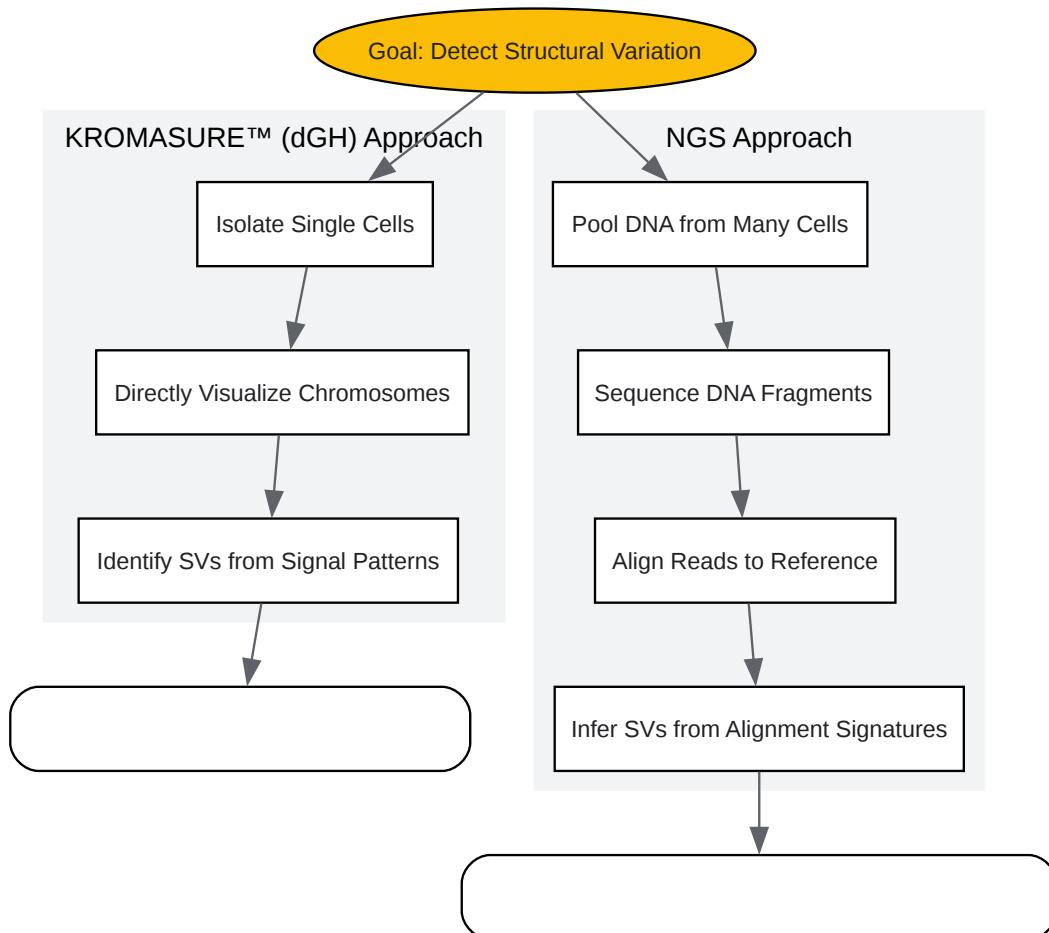
KROMASURE™ (directional Genomic Hybridization)


Experimental Workflow

The dGH technology underlying the KROMASURE™ platform involves a multi-step process to visualize chromosomal rearrangements directly.


- Cell Culture and Nucleotide Analog Incorporation: Cells are cultured in a medium containing nucleotide analogs (e.g., BrdU/BrdC). These analogs are incorporated into the newly synthesized DNA daughter strands as the cells replicate.[\[1\]](#)
- Mitotic Arrest and Harvesting: Cells are treated with a mitotic inhibitor (e.g., Colcemid™) to arrest them in metaphase. The cells are then harvested.[\[1\]](#)
- Metaphase Spread Preparation: Standard cytogenetic techniques are used to prepare metaphase spreads on microscope slides.
- Daughter Strand Removal: The slides are treated to selectively degrade the newly synthesized daughter strands containing the nucleotide analogs, leaving the parental DNA strands as a single-stranded target.[\[1\]](#)

- Probe Hybridization: Fluorescently labeled, single-stranded DNA probes that are specific to a particular genomic region and orientation are hybridized to the single-stranded target DNA on the slides.
- Imaging and Analysis: The slides are imaged using fluorescence microscopy. The signal patterns from the hybridized probes are then analyzed to identify structural variations such as inversions and translocations.[\[4\]](#)


KROMASURE™ (dGH) Experimental Workflow

NGS for SV Detection Workflow

Logical Comparison of SV Detection Approaches

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bioscience.co.uk [bioscience.co.uk]
- 2. Detection of structural variation using target captured next-generation sequencing data for genetic diagnostic testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thecrownwings.com [thecrownwings.com]
- 4. Monitoring Genomic Structural Rearrangements Resulting from Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directional genomic hybridization (dGH™) identifies small inverted duplications in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic evaluation of multiple NGS platforms for structural variants detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive benchmarking of WGS-based deletion structural variant callers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KROMASURE™ vs. Next-Generation Sequencing: A Comparative Guide to Structural Variation Detection]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13766378#comparing-kromasure-to-next-generation-sequencing-for-sv-detection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com